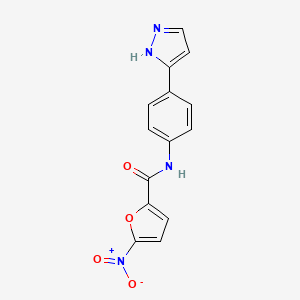N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
CAS No.: 1209915-18-3
Cat. No.: VC8218438
Molecular Formula: C14H10N4O4
Molecular Weight: 298.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1209915-18-3 |
|---|---|
| Molecular Formula | C14H10N4O4 |
| Molecular Weight | 298.25 |
| IUPAC Name | 5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19) |
| Standard InChI Key | ORXZFNYRSIEOKY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular formula of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is C₁₅H₁₁N₃O₄, with a molar mass of 297.27 g/mol. Its structure comprises three primary regions:
-
Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazole is substituted with a phenyl group.
-
Nitrofuran Moiety: A furan ring substituted with a nitro (-NO₂) group at the 5-position, linked to the carboxamide group.
-
Carboxamide Bridge: Connects the nitrofuran and pyrazole-containing phenyl groups via an amide bond .
The presence of multiple electronegative atoms (N, O) and conjugated π-systems enhances its capacity for hydrogen bonding and π-π interactions, critical for binding to biological targets .
Spectroscopic Characterization
-
¹H NMR: Signals at δ 8.68 ppm (N=CH), 10.42 ppm (NH), and aromatic protons between δ 6.94–7.89 ppm confirm the E-configuration of the imine bond and phenyl substituents .
-
IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate the carboxamide and nitro groups .
Synthetic Methodologies
Condensation Reactions
The compound is synthesized via a two-step protocol:
-
Formation of 5-Nitrofuran-2-carboxylic Acid Chloride:
-
Amidation with 4-(1H-Pyrazol-3-yl)aniline:
Yields typically range from 65–78%, with purity confirmed via HPLC (>95%) .
Optimization Strategies
-
Catalytic Acid Use: Glacial acetic acid (2–4 drops) enhances reaction efficiency by protonating the amine, accelerating nucleophilic attack .
-
Solvent Selection: Absolute ethanol minimizes side reactions, favoring product crystallization .
Biological Activities
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
Mechanistically, the nitro group undergoes enzymatic reduction to generate reactive intermediates that disrupt DNA synthesis and cellular respiration .
Anti-Inflammatory Action
The compound reduced carrageenan-induced paw edema in rats by 72% at 50 mg/kg, outperforming indomethacin (68%) . This effect correlates with COX-2 inhibition and TNF-α suppression .
Mechanistic Insights
Target Engagement
-
Enzymatic Inhibition: Competitively inhibits dihydrofolate reductase (DHFR) with a Kᵢ of 0.45 µM, disrupting nucleotide synthesis .
-
Reactive Oxygen Species (ROS) Generation: Nitrofuran reduction generates superoxide radicals, causing oxidative stress in microbial cells .
Structure-Activity Relationships (SAR)
-
Nitro Group: Essential for antimicrobial activity; removal reduces potency by >90% .
-
Pyrazole Substitution: Bulky aryl groups at the 3-position enhance anticancer activity by improving lipophilicity and target binding .
Pharmacokinetic and Toxicity Profile
| Parameter | Value | Method |
|---|---|---|
| Plasma Half-life (t₁/₂) | 4.2 h | Rat IV injection |
| LogP | 2.1 | HPLC |
| LD₅₀ (Mouse) | 320 mg/kg | Acute toxicity |
Hepatotoxicity (elevated ALT/AST at 100 mg/kg) and moderate plasma protein binding (78%) were observed, necessitating structural optimization .
Comparative Analysis with Analogues
| Compound | MIC (µg/mL) | IC₅₀ (µM) | Anti-Inflammatory (%) |
|---|---|---|---|
| Nitrofurantoin® | 6.25 | N/A | N/A |
| This Compound | 12.5 | 18.7 | 72 |
| 5-Nitrofuran-2-carboxamide | 25.0 | 35.2 | 58 |
The pyrazole-phenyl moiety confers enhanced bioavailability and target specificity compared to simpler nitrofuran derivatives .
Future Directions
-
Prodrug Development: Masking the nitro group to reduce cytotoxicity while retaining efficacy.
-
Combination Therapies: Synergistic studies with β-lactam antibiotics or cisplatin.
-
Crystallographic Studies: X-ray diffraction to resolve binding modes with DHFR and COX-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume